5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core fused with a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The 3,4-dichlorophenyl group at the methyl position introduces electron-withdrawing effects, while the ethyl substituent on the thiazole ring may modulate lipophilicity. Though specific pharmacological data are unavailable in the provided evidence, its structural motifs resemble acetylcholinesterase inhibitors and antimicrobial agents described in related studies .
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N4O3S/c1-2-15-23-19-26(24-15)18(27)17(30-19)16(12-3-4-13(21)14(22)11-12)25-7-5-20(6-8-25)28-9-10-29-20/h3-4,11,16,27H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMVQBPTHBCVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and the mechanisms through which it exerts its effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.96 g/mol. The structure features a thiazole ring, a triazole moiety, and a spirocyclic component that contributes to its unique biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring : This can be achieved through cyclization reactions involving thioamide precursors.
- Introduction of the spirocyclic moiety : The reaction of 1,4-dioxa-8-azaspiro[4.5]decan with appropriate electrophiles facilitates this.
- Chlorination and alkylation : The incorporation of the dichlorophenyl group is performed via electrophilic aromatic substitution.
Antiviral Activity
Research indicates that compounds containing the 1,4-dioxa-8-azaspiro[4.5]decan structure exhibit significant antiviral properties. Notably, derivatives have shown efficacy against various strains of influenza virus and other viral pathogens. In vitro studies suggest that these compounds may inhibit viral replication by interfering with viral entry or assembly processes .
Anticancer Properties
The thiazolo-triazole framework has been associated with anticancer activity. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways . The presence of the dichlorophenyl group may enhance its potency by increasing lipophilicity and cellular uptake.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could serve as a lead compound for developing new antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole and triazole moieties are known to interact with various enzymes involved in cellular metabolism and viral replication.
- DNA Intercalation : Some studies suggest that the compound may intercalate into DNA, disrupting replication processes in both bacterial and cancer cells.
Case Studies
- Influenza Virus Inhibition : A study conducted on MDCK cells showed that the compound reduced viral titers significantly when administered pre-infection, indicating potential as a prophylactic agent against influenza .
- Antitumor Activity in Mice : In vivo studies using mouse models demonstrated that administration of this compound resulted in a marked reduction in tumor size compared to control groups .
Comparison with Similar Compounds
Structural Analogs with Chlorophenyl Substitutions
Key analogs differ in the position of chlorine atoms or substituents on the phenyl ring:
Key Observations :
- Substituent Effects : Replacing ethyl with furan (as in ) may alter pharmacokinetic properties, such as metabolic stability, due to furan’s susceptibility to oxidation.
Halogenated Thiazole-Triazole Hybrids
describes fluorophenyl analogs (e.g., compounds 4 and 5 ) with thiazole-triazole backbones. Though fluorinated, these compounds share conformational similarities:
- Planarity : The thiazole-triazole core is nearly planar, but fluorophenyl groups adopt perpendicular orientations, creating steric bulk. This contrasts with the dichlorophenyl-spiro system in the target compound, which may enforce a more rigid 3D structure .
3D-QSAR and Structural Activity Relationships
highlights the use of 3D-QSAR models to correlate acetylcholinesterase inhibition with structural features. For the target compound:
- The spirocyclic system may occupy hydrophobic pockets in enzymes, while the dichlorophenyl group could enhance binding via halogen bonding .
- Ethyl vs. Furan Substituents : Ethyl’s lipophilicity might improve membrane permeability compared to polar furan derivatives .
Table 1: Comparative Analysis of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
